molecular formula C15H15N3OS B2682134 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide CAS No. 1798485-86-5

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide

Cat. No.: B2682134
CAS No.: 1798485-86-5
M. Wt: 285.37
InChI Key: WIVBLMFMRZGPQY-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1H-pyrrolo[2,3-b]pyridine moiety, a privileged scaffold widely recognized in scientific literature for its role in modulating kinase activity. Compounds based on this core structure have been investigated as potent inhibitors of various kinases, including Salt Inducible Kinase 2 (SIK2) and Lats kinases . By inhibiting specific kinase targets, such molecules are valuable research tools for studying intracellular signaling pathways, such as the Hippo pathway, which plays a crucial role in cell proliferation and regeneration . This mechanism is being explored in preclinical research for potential applications in areas like hearing loss amelioration through the stimulation of hair cell regeneration in the inner ear . The molecular design, which links the heteroaromatic systems via a flexible propyl chain, is optimized for target engagement and bioavailability in research settings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on this compound for high-purity chemical biology studies, high-throughput screening, and the development of novel therapeutic agents for conditions such as cancer, metabolic diseases, and other cellular disorders .

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(13-5-10-20-11-13)17-7-2-8-18-9-4-12-3-1-6-16-14(12)18/h1,3-6,9-11H,2,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVBLMFMRZGPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas putida. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 5 µM against Mycobacterium tuberculosis, indicating strong antimicrobial activity .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases are crucial in various signaling pathways and are often implicated in cancer progression. The structural features of this compound allow it to interact effectively with kinase targets, making it a candidate for further development as an anticancer agent .

Cancer Treatment

The dual targeting capabilities of this compound suggest its potential in cancer therapy. Research indicates that compounds similar to this compound can inhibit pathways critical for tumor growth and survival. For example, studies have demonstrated that related thieno[2,3-d]pyrimidine compounds exhibit selective inhibition against folate receptor-expressing cancer cells . This highlights the potential for developing targeted therapies using this compound.

Neurological Disorders

There is emerging interest in the application of pyrrole derivatives for treating neurological disorders. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects are being investigated for conditions such as Alzheimer's disease and schizophrenia. The structural characteristics of this compound may contribute to such activities, although specific studies are still required to elucidate these effects .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated MIC values as low as 5 µM against Mycobacterium tuberculosis.
Kinase InhibitionIdentified as a potential inhibitor in cancer signaling pathways.
Cancer TherapyShowed selective inhibition against folate receptor-expressing tumors.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide involves inhibition of specific molecular targets. For instance, it acts as an inhibitor of FGFRs, which are involved in cell growth and differentiation. By binding to these receptors, the compound can block downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various research studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolo[2,3-b]pyridine moiety : This nitrogen-containing heterocycle is known for its diverse biological activities.
  • Thiophene ring : This five-membered ring contributes to the compound's electronic properties and biological interactions.
  • Carboxamide functional group : This group is often associated with enhanced solubility and bioactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the pyrrolo[2,3-b]pyridine core .
  • Functionalization to introduce the propyl linker .
  • Coupling with thiophene-3-carboxylic acid under amide bond-forming conditions .

Antitumor Activity

Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For example:

  • A study reported that certain compounds could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase .
  • Another investigation highlighted that compounds with a similar scaffold demonstrated potent inhibition of TNIK (TRAF2 and NCK-interacting kinase), with IC50 values lower than 1 nM, indicating strong potential as therapeutic agents for cancer treatment .

The biological activity of this compound may be attributed to:

  • Inhibition of specific kinases : The compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a role in various cellular processes including cell growth and survival .
  • Modulation of signaling pathways : By influencing pathways related to apoptosis and cell cycle regulation, this compound may serve as a lead for developing new anticancer therapies.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications on the pyrrolo[2,3-b]pyridine ring can significantly enhance or reduce activity against specific targets.
  • The presence of electron-withdrawing groups on the thiophene ring has been shown to improve binding affinity to target proteins .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

StudyFindings
Study 1Induced apoptosis in A549 cells; G2/M phase arrest .
Study 2Potent TNIK inhibition with IC50 values < 1 nM; concentration-dependent IL-2 inhibition .
Study 3Potential SGK-1 kinase inhibitor; therapeutic implications in related disorders .

Q & A

Basic: What are the common synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step methodologies:

  • Amide Coupling : Reacting a thiophene-3-carboxylic acid derivative with a pyrrolopyridine-containing amine under carbodiimide activation (e.g., EDC/HOBt) .
  • Heterocyclic Ring Formation : Constructing the pyrrolo[2,3-b]pyridine moiety via cyclization reactions, such as Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling .
  • Purification : Column chromatography or recrystallization is critical for isolating the final product. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like hydrolysis of the carboxamide group .

Basic: How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns, particularly distinguishing pyrrolopyridine protons (δ 7.5–8.5 ppm) from thiophene protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C15_{15}H14_{14}N3_3OS) and detects isotopic patterns for halogenated analogs .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms non-covalent interactions (e.g., hydrogen bonding in the carboxamide group) .

Basic: What preliminary biological assays are recommended for screening activity?

Initial screening should focus on:

  • Kinase Inhibition : Test against LRRK2 or other kinases using fluorescence-based ATP competition assays, given structural similarities to pyrrolopyridine kinase inhibitors (e.g., pKi values in ) .
  • Antimicrobial Activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria, leveraging thiophene’s known bioactivity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced: How can synthetic yields be optimized for scale-up?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require removal via lyophilization .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for pyrrolopyridine formation; ligand choice (e.g., Xantphos) impacts regioselectivity .
  • Reaction Monitoring : Real-time FTIR or in-situ NMR detects intermediates, enabling rapid adjustment of stoichiometry or temperature .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise due to:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Compound Purity : Use HPLC (>95% purity) to exclude impurities that non-specifically modulate targets .
  • Cell Line Differences : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant kinases) to identify context-dependent effects .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Recommended approaches:

  • Binding Affinity Assays : Surface plasmon resonance (SPR) or ITC quantifies interactions with target proteins .
  • Molecular Dynamics Simulations : Predict binding poses of the carboxamide group within kinase active sites .
  • siRNA Knockdown : Silencing candidate targets (e.g., LRRK2) validates on/off-target effects .

Advanced: How to design analogs to improve metabolic stability?

Strategies include:

  • Bioisosteric Replacement : Substitute the thiophene ring with benzothiophene or furan to reduce CYP450-mediated oxidation .
  • Prodrug Approaches : Mask the carboxamide as an ester to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Deuterium Incorporation : Replace labile C-H bonds in the propyl linker with C-D bonds to slow metabolism .

Advanced: What analytical methods validate stability under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, followed by LC-MS to identify degradation products .
  • Plasma Stability Assays : Incubate with mouse/human plasma and quantify remaining compound via UPLC .
  • Solid-State Stability : Use DSC/TGA to assess hygroscopicity and crystallization tendencies .

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